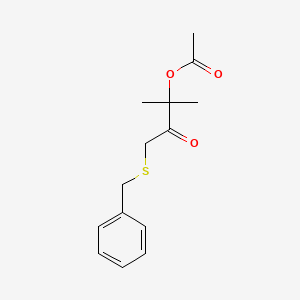![molecular formula C18H34O2Si2 B14514752 (1,4-Phenylene)bis[butoxy(dimethyl)silane] CAS No. 62676-23-7](/img/structure/B14514752.png)
(1,4-Phenylene)bis[butoxy(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylene)bis[butoxy(dimethyl)silane] is a chemical compound with the molecular formula C18H34O2Si2 It is a type of organosilicon compound that features a phenylene group bonded to two butoxy(dimethyl)silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[butoxy(dimethyl)silane] typically involves the reaction of 1,4-dibromobenzene with butoxy(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for (1,4-Phenylene)bis[butoxy(dimethyl)silane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Phenylene)bis[butoxy(dimethyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane linkages.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1,4-Phenylene)bis[butoxy(dimethyl)silane] can yield silanol derivatives, while reduction can produce siloxane-linked compounds.
Applications De Recherche Scientifique
(1,4-Phenylene)bis[butoxy(dimethyl)silane] has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers.
Biology: The compound can be employed in the development of biocompatible materials for medical applications.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of (1,4-Phenylene)bis[butoxy(dimethyl)silane] involves its ability to form stable siloxane linkages through hydrolysis and condensation reactions. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form strong covalent bonds. This property makes the compound useful in surface modification and adhesion applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of butoxy(dimethyl)silane groups.
1,4-Diethoxysilane: Contains ethoxy groups instead of butoxy groups.
1,4-Dimethoxysilane: Features methoxy groups instead of butoxy groups.
Uniqueness
(1,4-Phenylene)bis[butoxy(dimethyl)silane] is unique due to its combination of phenylene and butoxy(dimethyl)silane groups, which provide a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both structural integrity and adaptability.
Propriétés
Numéro CAS |
62676-23-7 |
|---|---|
Formule moléculaire |
C18H34O2Si2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
butoxy-[4-[butoxy(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C18H34O2Si2/c1-7-9-15-19-21(3,4)17-11-13-18(14-12-17)22(5,6)20-16-10-8-2/h11-14H,7-10,15-16H2,1-6H3 |
Clé InChI |
AMWCIARCMINROU-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


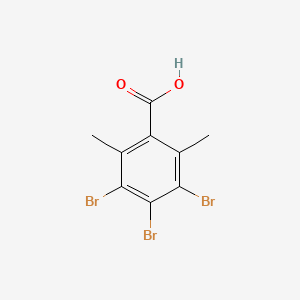
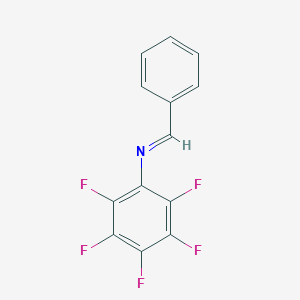
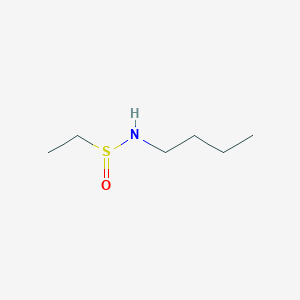
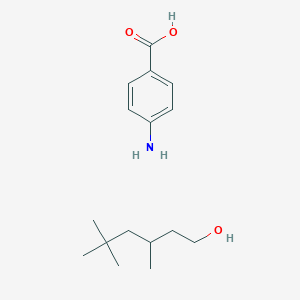
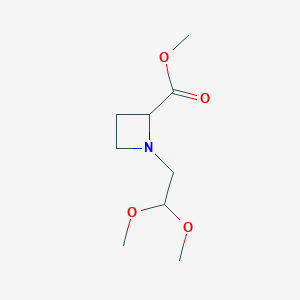
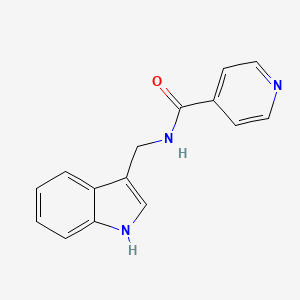

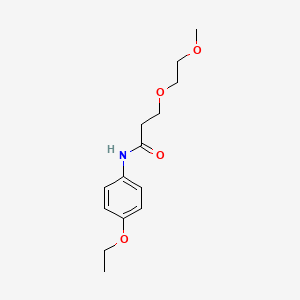
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
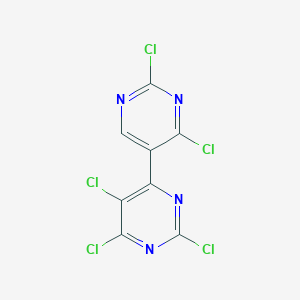
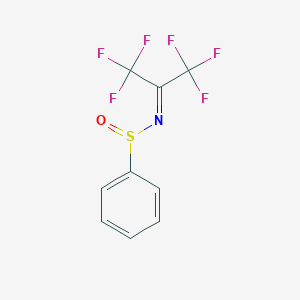
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)

